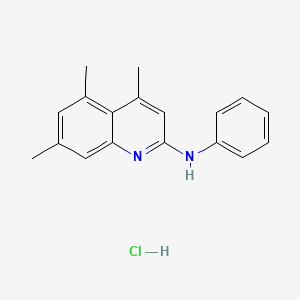![molecular formula C12H19NO3 B5090454 (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)
(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine, also known as MPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPEA is a derivative of 2-(2-methoxyphenoxy)ethylamine, which is a precursor compound for the synthesis of numerous biologically active molecules.
Mecanismo De Acción
The exact mechanism of action of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine is not fully understood. However, it has been reported to act as a modulator of the immune response and to inhibit the production of pro-inflammatory cytokines. (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Furthermore, (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has been shown to have beneficial effects on various physiological systems. It has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of numerous diseases. (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has also been reported to improve cognitive function and protect against neurodegeneration. Additionally, (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has also been reported to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to the use of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine in laboratory experiments. For example, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, the exact mechanism of action of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine is not fully understood, which may limit its applications in certain research areas.
Direcciones Futuras
There are several future directions for research on (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine. One area of interest is the development of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine-based drugs for the treatment of neurodegenerative diseases. Another potential application is the development of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine-based antibiotics. Additionally, further studies are needed to elucidate the exact mechanism of action of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine and to identify its molecular targets. Finally, the development of new synthesis methods for (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine and its derivatives may lead to the discovery of new biological activities and applications.
Métodos De Síntesis
The synthesis of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine involves the reaction of 2-(2-methoxyphenoxy)ethanol with 2-(chloromethyl)oxirane in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an epoxide intermediate, which then undergoes nucleophilic substitution by the amine group of 2-(2-methoxyphenoxy)ethylamine to form (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine. This method has been reported to yield (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine in good to excellent yields.
Aplicaciones Científicas De Investigación
(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to possess neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has been reported to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-methoxy-N-[2-(2-methoxyphenoxy)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-14-9-7-13-8-10-16-12-6-4-3-5-11(12)15-2/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAJFWRBRUWOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(2-methoxyphenoxy)ethyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)


![1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5090405.png)


![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)



![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5090466.png)